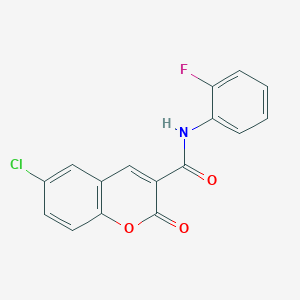

6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTSNEYNOHYWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 2-fluoroaniline.

Condensation Reaction: The 6-chloro-2H-chromen-2-one is reacted with 2-fluoroaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), to form the intermediate 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxylic acid.

Amidation: The intermediate is then subjected to amidation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and amidation reactions under controlled temperature and pressure conditions.

Purification: Employing techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antiviral properties, particularly against HIV. For instance, studies have shown that halogenated chromenes can inhibit HIV-1 replication in infected cells. The presence of chlorine and fluorine atoms in the structure enhances the binding affinity to viral enzymes, potentially leading to effective antiviral agents .

Anticancer Properties

The chromene scaffold has been recognized for its anticancer potential. Compounds derived from chromenes have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival. A study highlighted that certain chromene derivatives could inhibit tumor growth by targeting key proteins involved in cancer progression .

Anti-inflammatory Effects

6-Chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a possible therapeutic role in treating inflammatory diseases .

Pharmacological Insights

Mechanism of Action

The pharmacological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

- HIV Treatment : Research demonstrated that structurally similar compounds exhibited potent inhibitory effects on HIV reverse transcriptase, suggesting a pathway for developing new antiviral therapies .

- Cancer Therapy : A series of chromene derivatives were tested for their cytotoxic effects on breast cancer cells, showing promising results in reducing cell viability and inducing apoptosis through the activation of caspase pathways .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Chromene Core : This involves cyclization reactions using salicylaldehyde derivatives.

- Halogenation : Chlorine and fluorine substituents are introduced via electrophilic aromatic substitution.

- Carboxamide Formation : The final step includes coupling reactions to attach the carboxamide group.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Pathways Involved: It may modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Binding Interactions: The presence of chloro and fluoro substituents enhances the binding affinity of the compound to its molecular targets, leading to increased potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

6-chloro-2H-chromen-2-one: A precursor in the synthesis of 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.

2-fluoroaniline: Another precursor used in the synthesis.

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: A structurally similar compound lacking the chloro substituent.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.

Biological Activity

6-Chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is . It features a chromene backbone with a chloro and a fluorophenyl substituent, which may influence its biological interactions.

Anticancer Properties

Research indicates that chromene derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to have cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 4.8 | Inhibition of cell proliferation |

| U-937 | 6.5 | Modulation of apoptotic pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.25 | Disruption of cell membrane integrity |

| Escherichia coli | 0.30 | Inhibition of bacterial protein synthesis |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Interaction : It can bind to various cellular receptors, altering signal transduction pathways.

- DNA Interaction : The chromene structure allows interaction with DNA, potentially leading to interference with replication and transcription processes.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models. For example, a study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups .

Q & A

Q. What strategies maintain purity during large-scale synthesis?

- Methodology :

- Continuous Flow Chemistry : Implement microreactors for precise temperature/residence time control .

- In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progress in real-time .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.